2-(Piperidin-4-ylmethyl)-1H-1,3-benzodiazole
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Overview
Description
2-(Piperidin-4-ylmethyl)-1H-1,3-benzodiazole is a heterocyclic compound that features a benzodiazole ring fused with a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-ylmethyl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzodiazole derivative with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can facilitate large-scale synthesis. Techniques such as microwave-assisted synthesis and the use of ionic liquids as solvents have been explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-ylmethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated benzodiazole derivatives with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted benzodiazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(Piperidin-4-ylmethyl)-1H-1,3-benzodiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-ylmethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. Detailed studies on its binding affinity and interaction pathways are essential to understand its full pharmacological potential .
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-4-ylmethyl)-1H-isoindole-1,3-dione
- 2-(Piperidin-4-ylmethyl)-isoindolin-1-one hydrochloride
- 2-(Piperidin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride
Uniqueness
2-(Piperidin-4-ylmethyl)-1H-1,3-benzodiazole is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its benzodiazole ring system, combined with the piperidine moiety, offers a versatile scaffold for drug design and development .
Biological Activity
2-(Piperidin-4-ylmethyl)-1H-1,3-benzodiazole is a chemical compound that has garnered attention in the fields of pharmacology and medicinal chemistry due to its potential therapeutic applications. This compound features a benzodiazole moiety substituted with a piperidin-4-ylmethyl group, which suggests a diverse range of biological activities. Research has indicated that compounds with similar structures exhibit significant anti-inflammatory and anti-cancer properties, making this compound a candidate for further investigation.
Chemical Structure
The structural formula of this compound can be represented as follows:
This indicates the presence of carbon (C), hydrogen (H), and nitrogen (N) atoms, which contribute to its biological activity.
Biological Activities
1. Anti-inflammatory Properties
Research indicates that this compound may modulate inflammatory pathways by interacting with specific kinases involved in inflammatory responses. For instance, it has been noted to influence cellular responses to stress and inflammation, suggesting its potential use in treating inflammatory diseases.
2. Anti-cancer Activity
Similar compounds have demonstrated notable anti-cancer effects. Studies have shown that derivatives of benzodiazoles can inhibit specific kinases and modulate apoptosis pathways. This interaction suggests that this compound may also possess anti-cancer properties, particularly through the induction of cell death in cancerous cells.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Kinase Inhibition : The compound may inhibit kinases that play crucial roles in inflammation and cancer progression.
- Apoptosis Modulation : It could influence apoptotic pathways, promoting cell death in cancer cells while potentially protecting normal cells .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds known for their pharmacological effects:
Compound | Structural Features | Biological Activity |
---|---|---|
Benzimidazole derivatives | Similar heterocyclic structure | Anti-cancer and anti-inflammatory effects |
Pyridazine derivatives | Shares pyridazine ring | Antimicrobial properties |
Isoxazole derivatives | Different heterocyclic structure | Anticancer and anti-inflammatory properties |
Properties
Molecular Formula |
C13H17N3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-(piperidin-4-ylmethyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H17N3/c1-2-4-12-11(3-1)15-13(16-12)9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2,(H,15,16) |
InChI Key |
AJDJDMWYUXQCIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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